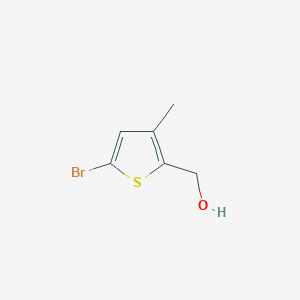

(5-Bromo-3-methylthiophen-2-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H7BrOS |

|---|---|

Molecular Weight |

207.09 g/mol |

IUPAC Name |

(5-bromo-3-methylthiophen-2-yl)methanol |

InChI |

InChI=1S/C6H7BrOS/c1-4-2-6(7)9-5(4)3-8/h2,8H,3H2,1H3 |

InChI Key |

PZFBIYZQVJDUFH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=C1)Br)CO |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 5 Bromo 3 Methylthiophen 2 Yl Methanol and Analogous Thiophenemethanols

Direct Synthetic Pathways to (5-Bromo-3-methylthiophen-2-yl)methanol

Direct synthetic strategies offer a step-by-step approach to building the target molecule by introducing the required functional groups onto a thiophene (B33073) scaffold in a controlled manner. This typically involves regioselective halogenation and the introduction of alkyl and hydroxymethyl groups through various organic reactions.

Regioselective Bromination Techniques Applied to Thiophenemethanol Precursors

The regioselective introduction of a bromine atom at the C5 position of a 3-methyl-2-substituted thiophene is a key step in many synthetic routes to (5-Bromo-3-methylthiophen-2-yl)methanol. The electron-donating nature of the sulfur atom and the methyl group, along with the directing effect of the substituent at the C2 position, influences the position of electrophilic substitution.

N-Bromosuccinimide (NBS) is a commonly employed reagent for the regioselective bromination of thiophenes under mild conditions. mdpi.com The choice of solvent and reaction temperature can be optimized to favor bromination at the most activated and sterically accessible position. For a precursor like 3-methylthiophene-2-carbaldehyde, the C5 position is highly activated towards electrophilic substitution. A procedure for the bromination of the closely related 2-thiophenecarboxaldehyde to 5-bromo-2-thiophenecarboxaldehyde using NBS in chloroform (B151607) has been reported to proceed with a high yield of 98%. chemicalbook.com This suggests that a similar strategy could be effectively applied to 3-methylthiophene-2-carbaldehyde or its corresponding alcohol.

Similarly, the bromination of 2-methylthiophene (B1210033) with NBS can be controlled to yield different products. For instance, reaction with a slight excess of NBS under reflux in carbon tetrachloride leads to the formation of 2-bromo-5-(bromomethyl)thiophene (B1590285), indicating that both ring and side-chain bromination are possible depending on the conditions. nih.gov For precursors already containing the hydroxymethyl group, protection of this group may be necessary to avoid side reactions during bromination.

Sequential Functionalization of Brominated Thiophene Intermediates

An alternative direct pathway involves starting with a pre-brominated thiophene and sequentially introducing the methyl and hydroxymethyl functionalities. This approach relies on the differential reactivity of the bromine atoms on the thiophene ring or the use of organometallic intermediates to achieve the desired substitution pattern.

The introduction of a methyl group onto a brominated thiophene ring can be achieved through transition metal-catalyzed cross-coupling reactions. The Kumada and Negishi couplings are powerful methods for the formation of carbon-carbon bonds between an organohalide and an organometallic reagent. organic-chemistry.orgnumberanalytics.comwikipedia.org

For instance, a dibrominated thiophene, such as 2,5-dibromothiophene, could serve as a starting material. nih.govsigmaaldrich.com A selective methylation at one of the bromine-bearing carbons could be achieved using a methylating agent in the presence of a palladium or nickel catalyst. The Negishi coupling, which utilizes an organozinc reagent, is known for its high functional group tolerance and efficiency in forming C-C bonds. numberanalytics.comwikipedia.org A Negishi-type coupling of a bromoarene with dimethylzinc (B1204448) in the presence of a palladium catalyst provides a high-yielding route to methylarenes. researchgate.net Similarly, the Kumada coupling employs a Grignard reagent, such as methylmagnesium bromide, to achieve methylation. wikipedia.orggoogle.com The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions.

The final step in many synthetic sequences towards (5-Bromo-3-methylthiophen-2-yl)methanol is the reduction of the corresponding carbaldehyde or ester. This transformation requires a reducing agent that is chemoselective for the carbonyl group, leaving the bromo-substituent and the thiophene ring intact.

Sodium borohydride (B1222165) (NaBH₄) is a widely used and effective reagent for this purpose due to its mild nature. nih.gov It readily reduces aldehydes and ketones to their corresponding alcohols. The chemoselectivity of NaBH₄ is particularly advantageous when other reducible functional groups are present. For instance, a combination of NaBH₄ and acetylacetone (B45752) has been developed for the efficient and chemoselective reduction of aldehydes in the presence of ketones. chemicalbook.comorganic-chemistry.org This highlights the tunability of NaBH₄'s reducing power. The reduction of 5-bromo-2-thiophenecarboxaldehyde to (5-bromothiophen-2-yl)methanol is a common transformation that can be accomplished with high efficiency using NaBH₄.

Below is a table summarizing various conditions for the chemoselective reduction of aldehydes, which are applicable to the synthesis of the target compound.

| Reducing System | Substrate | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| NaBH₄ | Aldehydes | Protic Solvents (e.g., Ethanol) | Room Temperature | Variable | Generally High | nih.gov |

| NaBH₄/Acetylacetone | Aldehydes (in presence of ketones) | Not specified | Not specified | Not specified | High | chemicalbook.comorganic-chemistry.org |

| NaBH₄/MoCl₅ (catalytic) | Aldehydes | CH₃CN | Room Temperature | Short (minutes) | Excellent | commonorganicchemistry.com |

| NaBH₄/SbF₃ (catalytic) | Nitro compounds (example of modified NaBH4 reactivity) | Wet CH₃CN | Room Temperature | 2-30 minutes | High to Excellent | numberanalytics.com |

Indirect and Convergent Synthetic Routes to (5-Bromo-3-methylthiophen-2-yl)methanol Scaffolds

Indirect routes construct the substituted thiophene ring itself from acyclic precursors in a convergent manner, often through multicomponent reactions. These methods can be highly efficient as they build molecular complexity in a single step.

Multicomponent Reaction Approaches for Thiophene Ring Construction

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the formation of complex molecules from three or more starting materials in a one-pot reaction. The Gewald reaction is a classic example of an MCR used for the synthesis of polysubstituted 2-aminothiophenes. organic-chemistry.orgnih.govresearchgate.netwikipedia.org

The versatility of the Gewald reaction allows for the introduction of various substituents on the thiophene ring by choosing the appropriate starting materials. researchgate.net This approach could potentially be adapted to synthesize a precursor that can be readily converted to (5-Bromo-3-methylthiophen-2-yl)methanol.

Cyclization Reactions Involving Functionalized Sulfur-Containing Alkynes

The construction of the thiophene ring through the cyclization of acyclic precursors is a powerful and atom-economical approach. researchgate.net Methods involving functionalized sulfur-containing alkynes are particularly noteworthy for their efficiency and regioselectivity. researchgate.net

One such method is the palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols. This reaction proceeds in the presence of a palladium iodide catalyst, often with potassium iodide as an additive, to yield substituted thiophenes. numberanalytics.com The use of an ionic liquid like BmimBF4 as the solvent can allow for the recycling of the catalyst. numberanalytics.com For example, various 1-mercapto-3-yn-2-ols can be converted to their corresponding thiophenes in good to high yields in methanol (B129727) at temperatures ranging from 50-100 °C. numberanalytics.com

Copper-promoted cyclization of S-containing alkyne derivatives also provides a route to substituted thiophenes. For instance, (Z)-1-en-3-ynyl(butyl)sulfanes can be converted into the corresponding 3-halothiophenes when treated with two equivalents of a copper(II) halide in a suitable solvent.

Furthermore, electrophilic sulfur-mediated cyclization of alkynylthioanisoles using a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt offers a method to produce 2,3-disubstituted benzo[b]thiophenes with a thiomethyl group at the 3-position in excellent yields under moderate reaction conditions. nih.govpsu.edu

Transition Metal-Catalyzed Cross-Coupling Methodologies

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the derivatization of the thiophene ring, allowing for the introduction of various substituents with high precision.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides, and it has been extensively used for the synthesis of aryl- and heteroaryl-substituted thiophenes. thermofisher.comlibretexts.org This reaction typically employs a palladium catalyst and a base to couple a thiophene derivative (often a bromothiophene) with a boronic acid or its ester. thermofisher.comlibretexts.org

The regioselectivity of the Suzuki coupling on di-substituted thiophenes is a key consideration. For instance, in the case of 2,5-dibromo-3-methylthiophene, the bromine at the 5-position is selectively substituted when one equivalent of arylboronic acid is used. thermofisher.com Double substitution can be achieved by using a larger excess of the boronic acid. thermofisher.com The reaction conditions are generally tolerant of a wide range of functional groups on the arylboronic acid, including both electron-donating and electron-withdrawing groups. thermofisher.com

| Thiophene Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) | Ref |

| 2,5-dibromo-3-methylthiophene | Phenylboronic acid (1.1 eq) | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 63 | thermofisher.com |

| 2,5-dibromo-3-methylthiophene | 4-Methoxyphenylboronic acid (1.1 eq) | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 57 | thermofisher.com |

| 2,5-dibromo-3-methylthiophene | 4-Chlorophenylboronic acid (1.1 eq) | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 51 | thermofisher.com |

| 2,5-dibromo-3-methylthiophene | Phenylboronic acid (2.2 eq) | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 45 | thermofisher.com |

| 2-bromo-5-(bromomethyl)thiophene | Various aryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 25-76 | libretexts.org |

The Stille cross-coupling reaction, which pairs an organotin compound with an organic halide in the presence of a palladium catalyst, is another powerful method for thiophene functionalization. wikipedia.orgresearchgate.net This reaction is valued for the air and moisture stability of the organostannane reagents, many of which are commercially available. wikipedia.org However, a significant drawback is the high toxicity of tin compounds. wikipedia.org

The catalytic cycle of the Stille reaction involves the oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgresearchgate.net A variety of palladium catalysts and ligands can be employed, and the choice can influence the reaction's efficiency and selectivity. researchgate.net

Beyond Suzuki and Stille couplings, other palladium-catalyzed reactions, particularly direct C-H bond activation and functionalization, have emerged as highly efficient and atom-economical methods for thiophene derivatization. researchgate.net These reactions avoid the need for pre-functionalized organometallic reagents, thereby shortening synthetic sequences.

Palladium-catalyzed direct arylation of thiophenes with aryl bromides allows for the regioselective introduction of aryl groups. researchgate.net For 3-substituted thiophenes, arylation can occur at either the C2 or C5 position, and the regioselectivity can be influenced by the choice of catalyst, ligands, and the steric properties of the aryl halide. For example, the use of a congested aryl bromide like 2-bromo-1,3-dichlorobenzene (B155771) can favor arylation at the less accessible C5 position of 3-substituted thiophenes. These reactions can be performed with very low catalyst loadings, sometimes in the parts-per-million range.

| Thiophene Substrate | Aryl Bromide | Catalyst | Base | Solvent | Yield (%) | Ref |

| 3-Methylthiophene | 2-Bromo-1,3-dichlorobenzene | Pd(OAc)₂ | KOAc | DMA | 65 (C5) | |

| 3-(Methoxycarbonyl)thiophene | 2-Bromo-1,3-dichlorobenzene | Pd(OAc)₂ | KOAc | DMA | 61 (C5) | |

| 2-(Propane-2-sulfonyl)thiophene | 4-Bromobenzonitrile | Pd(OAc)₂ | KOAc | DMA | 81 | researchgate.net |

| 2-(Propane-2-sulfonyl)thiophene | 4-Fluorobromobenzene | Pd(OAc)₂ | KOAc | DMA | 75 | researchgate.net |

Lithium/Halogen Exchange Reactions Followed by Electrophilic Trapping

Organolithium reagents are powerful intermediates for the functionalization of thiophenes. Lithium/halogen exchange is a common method for generating thienyllithium species from their corresponding bromothiophenes. This reaction is typically fast and is often carried out at low temperatures (e.g., -78 °C) using an alkyllithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). numberanalytics.com

Once the thienyllithium intermediate is formed, it can be trapped with a variety of electrophiles to introduce a wide range of functional groups. To synthesize thiophenemethanols like (5-Bromo-3-methylthiophen-2-yl)methanol, a suitable electrophile is formaldehyde (B43269) or a related formylating agent like N,N-dimethylformamide (DMF) followed by reduction. For example, the lithiation of a bromothiophene followed by the addition of DMF can introduce a formyl group, which can then be reduced to a hydroxymethyl group.

The synthesis of N-phenyl-5-propylthiophene-2-carboxamide, for instance, involves the lithiation of 2-propylthiophene (B74554) with n-BuLi followed by reaction with phenyl isocyanate. Subsequent amide-directed lithiation at the 3-position and quenching with DMF introduces a formyl group. Similarly, trapping a lithiated thiophene with other aldehydes, such as benzaldehyde, is also a well-established procedure. numberanalytics.com

One-Pot and Cascade Synthetic Protocols for Enhanced Efficiency

To improve synthetic efficiency, reduce waste, and simplify purification processes, one-pot and cascade reactions have been developed for the synthesis of complex thiophene derivatives. These protocols combine multiple reaction steps into a single operation without the isolation of intermediates.

Multicomponent reactions (MCRs) are a prominent example of one-pot syntheses. For instance, functionalized trisubstituted thiophenes can be efficiently synthesized through the reaction of 3-morpholino-3-thioxopropanenitrile, cyclohexyl isocyanide, and α-haloketones in water. thermofisher.com Another example is a three-component cascade annulation of β-ketothioamides with arylglyoxals and 5,5-dimethyl-1,3-cyclohexanedione in trifluoroethanol, which provides a rapid and highly regioselective route to tetrasubstituted thiophenes.

Cascade reactions, where a single event triggers a sequence of transformations, are also employed in thiophene synthesis. Thiophene S,S-dioxides can act as precursors to polysubstituted arenes through cascade inverse electron demand Diels-Alder reactions. Additionally, a single-step intramolecular radical cascade reaction of diynes and thioacetic acid can be used to construct a thiophene scaffold with 3,4-fused-ring substitution.

Metal-Free Cyclization Approaches in Thiophene Synthesis

The development of synthetic routes that obviate the need for transition metals is a significant goal in modern chemistry, driven by the demand for more sustainable and cost-effective processes. In the context of thiophene synthesis, several metal-free cyclization strategies have emerged, offering robust alternatives to traditional metal-catalyzed methods. organic-chemistry.org

One prominent approach involves the dehydration and sulfur cyclization of alkynols using elemental sulfur (S₈). organic-chemistry.org This method is initiated by the base-free generation of a trisulfur (B1217805) radical anion (S₃•⁻), which then adds to the alkyne, triggering the cyclization cascade to form the thiophene ring. organic-chemistry.org Another strategy employs the chemoselective heterocyclization of bromoenynes. In this process, an inexpensive and safe thiol surrogate like potassium ethyl xanthogenate (EtOCS₂K) is used in a mixed solvent system of tetrabutylphosphonium (B1682233) bromide and water to yield a variety of substituted thiophenes. organic-chemistry.org

Visible-light-induced reactions represent a frontier in metal-free synthesis. A [3+2] oxidative cyclization of alkynes with ketene (B1206846) dithioacetals, acting as thiavinyl 1,3-dipoles, furnishes multisubstituted thiophenes under mild conditions using an acridine (B1665455) photosensitizer. organic-chemistry.org Similarly, visible-light has been used to promote the perfluoroalkylation/cyclization of methylthiolated alkynones, providing access to complex heterocyclic systems without transition metals. nih.govresearchgate.net

Furthermore, base-catalyzed intramolecular cyclization presents a straightforward path to fused thiophene systems. While demonstrated for analogous oxygen-containing heterocycles like benzo[b]furans from 2-ynylphenols, the principle of using a simple base like cesium carbonate (Cs₂CO₃) under mild conditions is applicable to sulfur-based systems. nih.govresearchgate.net The mechanism involves deprotonation to form a nucleophilic intermediate, which then undergoes intramolecular cyclization. nih.gov

| Methodology | Key Reagents/Conditions | Substrate Type | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Dehydration/Sulfur Cyclization | Elemental Sulfur (S₈) | Alkynols | Generation and addition of trisulfur radical anion (S₃•⁻) | organic-chemistry.org |

| Heterocyclization of Bromoenynes | Potassium Ethyl Xanthogenate (EtOCS₂K) | Bromoenynes | Sulfuration/cyclization process using a thiol surrogate | organic-chemistry.org |

| Visible-Light-Induced [3+2] Cyclization | Acridine Photosensitizer | Alkynes, Ketene Dithioacetals | Photocatalytic oxidative cyclization | organic-chemistry.org |

| Base-Catalyzed Intramolecular Cyclization | Cesium Carbonate (Cs₂CO₃) | 2-ynylthiophenols (by analogy) | Deprotonation followed by intramolecular nucleophilic attack | nih.govresearchgate.net |

| Direct SNAr-Type Reaction | Potassium Sulfide (B99878) (K₂S) | o-Halovinylbenzenes | Direct cyclization and dehydrogenation process | organic-chemistry.org |

Advanced Catalytic Systems and Mechanistic Considerations in Thiophene Synthesis

Advanced catalytic systems provide powerful tools for the synthesis and functionalization of thiophenes, enabling reactions with high efficiency and selectivity. Understanding the underlying mechanisms of these systems is crucial for optimizing existing methods and designing new ones.

Exploration of Diverse Transition Metal Catalysts (e.g., Silver)

While the focus on metal-free synthesis is growing, transition metal catalysts remain indispensable for many transformations. Silver, in particular, has demonstrated unique catalytic activity in reactions involving thiophenes. Silver salts, such as silver trifluoromethanesulfonate (B1224126) (AgOTf) and silver nitrate (B79036) (AgNO₃), are effective activators in palladium-catalyzed direct C-H functionalization reactions of thiophenes. researchgate.netnih.gov Notably, the use of a silver salt activator can impart selectivity, for instance, enabling C-H functionalization with aryl iodides while leaving corresponding aryl bromides unreactive. researchgate.net This selectivity allows for stepwise synthetic strategies in the construction of oligothiophenes. researchgate.net

Beyond simple salts, silver nanoparticles (AgNPs) have been integrated into composite materials to create highly efficient heterogeneous catalysts. A nanocomposite of polythiophene and silver nanoparticles (PBT/Ag) has been synthesized and shown to be a highly effective and recyclable catalyst for reduction reactions. acs.org In such composites, the polymer matrix helps to prevent the aggregation of the AgNPs, maintaining their high catalytic efficiency. acs.org The broader field of silver catalysis is also expanding to include advanced materials like metal-organic alloys (MORALs) and single-atom catalysts, which offer high selectivity for various chemical transformations. mdpi.com

| Catalyst System | Application | Function of Silver | Reference |

|---|---|---|---|

| AgNO₃/KF with Palladium Catalyst | C-H Arylation of Thiophenes | Activator, enables reaction with aryl iodides | researchgate.net |

| Silver(I) Trifluoromethanesulfonate (AgOTf) | Formation of Novel Silver Complexes | Forms catalytically relevant complexes with ligands | nih.gov |

| Polythiophene-Silver Nanoparticles (PBT/Ag) | Heterogeneous Catalysis (e.g., reduction) | Acts as the primary catalytic center | acs.org |

| Single-Atom Silver Catalysts | General Catalysis | Provides highly selective and active sites | mdpi.com |

Acid-Assisted Polymerization and Condensation Mechanisms

Acid catalysis plays a critical role in both the synthesis and polymerization of thiophene derivatives. The interaction of thiophenes with strong acids can lead to a variety of outcomes, depending on the reaction conditions and the nature of the acid.

In strongly acidic environments, the thiophene ring can be protonated, which activates it toward nucleophilic attack. acs.org For example, the oxidation of thiophene with peracids in a strongly acidic medium proceeds via a mechanism involving initial protonation of the thiophene, followed by nucleophilic attack of the peracid. acs.org This pathway is distinct from direct oxidation at the sulfur atom.

Strong Brønsted acids, such as hot phosphoric acid or superacids, can induce the polymerization or oligomerization of thiophene. pharmaguideline.comacs.org This process is believed to occur through electrophilic substitution, where a protonated thiophene molecule acts as an electrophile that attacks a neutral thiophene molecule. Lewis acids are also effective catalysts, particularly in the synthesis of thiophene from other heterocycles. The synthesis of thiophene from furan (B31954) and hydrogen sulfide, for instance, is more efficient over catalysts with Lewis acid sites (like alumina) compared to proton donor (Brønsted acid) catalysts, which tend to be less active and selective. researchgate.net The proposed mechanism involves the formation of a surface intermediate where the furan ring is bonded to a Lewis acid site. researchgate.net

| Acid Type | Example | Reaction | Mechanistic Role of Acid | Reference |

|---|---|---|---|---|

| Brønsted Acid (Strong) | Peracids in acidic medium | Hydroxylation | Protonation of the thiophene ring to activate it for nucleophilic attack | acs.org |

| Brønsted Acid (Superacid) | Hot Phosphoric Acid | Polymerization/Trimerization | Catalyzes electrophilic substitution cascade | pharmaguideline.comacs.org |

| Lewis Acid | Alumina (Al₂O₃) | Thiophene synthesis from furan and H₂S | Activates the furan ring by bonding to an α-carbon | researchgate.net |

Direct C-H Functionalization Methodologies for Thiophene Rings

Direct C-H functionalization has become a cornerstone of modern organic synthesis due to its high atom economy and potential to simplify synthetic routes by avoiding pre-functionalized starting materials. rsc.org Thiophene and its derivatives are excellent substrates for these methodologies, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds directly onto the heterocyclic ring.

Palladium-catalyzed reactions are among the most widely studied methods for thiophene C-H functionalization. These reactions enable the direct arylation of thiophenes at the C2 and C5 positions with high regioselectivity. mdpi.com The main challenge in this area is controlling the regioselectivity, especially when multiple C-H bonds with similar reactivity are present. mdpi.com To address this, sequential functionalization strategies have been developed. By using a pH-sensitive directing group, it is possible to selectively functionalize the 2,3,4- or 2,4,5-positions of a thiophene ring through controlled directed and non-directed C-H activation pathways. nih.gov

Nickel-catalyzed C-H functionalization has also emerged as a powerful, cost-effective alternative. For instance, nickel-catalyzed dehydrobrominative polycondensation utilizes a bulky magnesium amide base to deprotonate a C-H bond on the thiophene monomer, enabling polymerization under mild conditions. rsc.org This approach, along with Direct Arylation Polymerization (DArP), circumvents the need to synthesize organometallic reagents, representing a greener synthetic route. rsc.org Thiophene C-H activation is not limited to forming polymers or biaryl compounds; it can also serve as a chain-transfer mechanism in other catalytic processes, such as ethylene (B1197577) polymerization, leading to thienyl-capped polyethylene (B3416737) chains. rug.nl

| Methodology | Catalyst System | Target Position(s) | Key Features | Reference |

|---|---|---|---|---|

| Direct C-H Arylation | Palladium (e.g., Pd(OAc)₂) | C2, C5 | High regioselectivity for α-positions | mdpi.com |

| Sequential C-H Arylation | Palladium | 2,3,4- and 2,4,5- | Uses a pH-sensitive directing group for regiocontrol | nih.gov |

| C-H Functionalization Polymerization | Nickel with Knochel-Hauser base | Polymer Chain Growth | Cost-effective alternative to Pd; mild conditions | rsc.org |

| Direct Arylation Polymerization (DArP) | Palladium or Nickel | Polymer Chain Growth | Green method avoiding toxic organometallic precursors | rsc.org |

| C-H Activation as Chain-Transfer | Lanthanide Metallocenes | C2 | Forms thienyl-capped polymers during olefin polymerization | rug.nl |

Chemical Reactivity and Transformation Pathways of 5 Bromo 3 Methylthiophen 2 Yl Methanol

Reactivity at the Bromine Substituent on the Thiophene (B33073) Ring

The carbon-bromine bond at the 5-position of the thiophene ring is a key site for synthetic modification. This position is analogous to the para-position in a benzene (B151609) ring relative to the sulfur heteroatom's influence, and its reactivity is central to the elaboration of the molecule's core structure.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.orglibretexts.org The generally accepted mechanism for this reaction involves two steps: the addition of the nucleophile to the aryl halide, forming a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the halide ion. libretexts.org

The feasibility of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. Such reactions are typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as these groups stabilize the negatively charged Meisenheimer intermediate. libretexts.orglibretexts.org In the case of (5-Bromo-3-methylthiophen-2-yl)methanol, the thiophene ring is substituted with an electron-donating methyl group and a hydroxymethyl group, which is not strongly electron-withdrawing. The absence of potent stabilizing groups makes classical SNAr reactions on this substrate less favorable compared to those on electron-deficient aromatic systems. libretexts.org While thiophene and its derivatives can undergo nucleophilic substitution, the conditions often require strong nucleophiles and may proceed via alternative mechanisms if not sufficiently activated. numberanalytics.com

Participation in Further Cross-Coupling Reactions for Extended Conjugation

The bromine atom on the thiophene ring serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in synthesizing complex molecules, including conjugated polymers and pharmaceutical intermediates. researchgate.netnih.gov

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide in the presence of a palladium catalyst, is particularly effective for this purpose. nih.gov Research on related compounds, such as 2,5-dibromo-3-methylthiophene, has shown that cross-coupling reactions occur with high regioselectivity. The bromine at the 5-position is more reactive and is selectively substituted when one equivalent of the boronic acid is used. nih.govresearchgate.net This preferential reactivity is attributed to the electronic properties of the substituted thiophene ring. nih.gov

Similarly, Stille coupling (using organotin reagents) and Kumada coupling (using Grignard reagents) are also viable methods for the functionalization of brominated thiophenes. nih.govjcu.edu.au These reactions allow for the introduction of a wide array of aryl, heteroaryl, or vinyl groups, thereby extending the π-conjugated system of the thiophene core. jcu.edu.au The versatility of these reactions makes the C-Br bond a critical site for molecular elaboration. nih.govd-nb.info

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄ / Base | 2-Aryl-5-bromo-3-methylthiophene | nih.govresearchgate.net |

| Suzuki Coupling | (Hetero)arylboronic Acid | Pd(0) catalyst | 5-(Hetero)aryl-substituted thiophene | nih.govnih.gov |

| Stille Coupling | Stannylthiophene | Palladium Catalyst | Bithiophene derivative | jcu.edu.au |

| Kumada Coupling | Grignard Reagent | Nickel Catalyst | Alkyl or Aryl substituted thiophene | nih.gov |

Reactivity and Functionalization of the Methyl Group

The methyl group at the 3-position is not merely a passive substituent; it can also participate in a range of chemical transformations.

Side-Chain Modifications and Oxidations of Alkyl-Substituted Thiophenes

The alkyl side chains on aromatic rings can undergo functionalization, most notably through free-radical halogenation or oxidation. researchgate.net A prominent example of side-chain modification is benzylic bromination. In a reaction analogous to the bromination of toluene (B28343), the methyl group on the thiophene ring can be halogenated. For instance, the reaction of 2-methylthiophene (B1210033) with N-bromosuccinimide (NBS) leads to the formation of 2-(bromomethyl)thiophene. nih.gov This transformation introduces a new reactive handle, the bromomethyl group, which can subsequently participate in nucleophilic substitution and other reactions.

Furthermore, the methyl group can be oxidized. While the complete oxidation of alkyl chains on aromatic rings often requires harsh conditions, enzymatic systems or specific chemical oxidants can achieve this transformation. researchgate.net Studies on the metabolism of toluene derivatives show a stepwise oxidation from the methyl group to a benzyl (B1604629) alcohol, then to an aldehyde, and finally to a carboxylic acid. researchgate.net A similar pathway could be envisioned for the methyl group on the thiophene ring, converting it into a carboxylic acid group under appropriate oxidative conditions.

Chemical Transformations of the Primary Alcohol Functional Group

The primary alcohol group (-CH₂OH) at the 2-position is a versatile functional group that can be readily converted into other key functionalities, particularly carbonyl compounds.

Selective Oxidation Reactions to Aldehydes and Carboxylic Acids

The selective oxidation of the primary alcohol is a fundamental transformation in organic synthesis. Depending on the choice of oxidant and reaction conditions, the alcohol can be converted to either the corresponding aldehyde or further to the carboxylic acid. rug.nl

The partial oxidation to an aldehyde requires mild and selective oxidizing agents to prevent overoxidation. Catalytic systems based on molybdenum have been shown to be effective for the selective oxidation of various alcohols to aldehydes with high selectivity, avoiding the formation of carboxylic acids. raco.cat

For the complete oxidation to a carboxylic acid, stronger oxidizing agents or more robust catalytic systems are employed. Manganese-based catalysts, for example, have been successfully used to convert aromatic aldehydes to their corresponding carboxylic acids. rug.nl Notably, heteroaromatic aldehydes like thiophene-2-carbaldehyde (B41791) can be oxidized to the carboxylic acid without affecting the sensitive thiophene ring, demonstrating the selectivity of such systems. rug.nl Chemoenzymatic methods, such as those employing a laccase-TEMPO system, also provide an efficient route for converting aromatic alcohols into carboxylic acids under mild conditions. researchgate.net

| Target Product | Reagent/Catalyst System | Description | Reference |

|---|---|---|---|

| Aldehyde | Molybdenum Schiff base complexes / H₂O₂ | Catalytic system providing high selectivity for aldehydes under solvent-free conditions. | raco.cat |

| Carboxylic Acid | [Mn(tmtacn)] / H₂O₂ / Carboxylic Acid | A manganese-based catalytic system capable of oxidizing aldehydes to carboxylic acids. | rug.nl |

| Carboxylic Acid | Laccase / TEMPO | A chemoenzymatic system that efficiently oxidizes aromatic alcohols to carboxylic acids. | researchgate.net |

Etherification, Esterification, and Protection Strategies

The primary alcohol group in (5-Bromo-3-methylthiophen-2-yl)methanol is a prime site for etherification and esterification reactions. These transformations are not only crucial for synthesizing derivatives with altered properties but also form the basis of protection strategies essential in multi-step syntheses.

Etherification: Standard ether synthesis protocols can be applied to the hydroxyl group. For instance, the Williamson ether synthesis, involving deprotonation with a strong base like sodium hydride followed by reaction with an alkyl halide, would yield the corresponding ether.

Esterification: The compound readily undergoes esterification with carboxylic acids or their derivatives. Fischer esterification, using a carboxylic acid and a catalytic amount of strong mineral acid, is a common method. wikipedia.org Alternatively, reaction with more reactive acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) provides a rapid and often higher-yielding route to the desired esters.

Protection Strategies: In complex synthetic sequences, the hydroxyl group often needs to be temporarily masked to prevent unwanted side reactions. Common protecting groups for primary alcohols are well-suited for this purpose. Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are frequently employed due to their ease of installation and selective removal under mild conditions, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). chemrxiv.org Benzyl ethers, formed by reaction with a benzyl halide and a strong base, offer another robust protection strategy. A key advantage of the benzyl group is its stability to both acidic and basic conditions, with removal typically achieved through hydrogenation. chemrxiv.org

| Reaction Type | Reagents | Product Type | Notes |

| Etherification | 1. NaH2. Alkyl Halide (R-X) | Thienyl methyl ether | Classic Williamson synthesis pathway. |

| Esterification | Carboxylic Acid (R-COOH), H⁺ catalyst | Thienyl methyl ester | Reversible reaction, often requires removal of water. |

| Esterification | Acyl Chloride (R-COCl), Pyridine | Thienyl methyl ester | Generally faster and higher yielding than Fischer esterification. |

| Protection (Silyl) | TBDMS-Cl, Imidazole | TBDMS Ether | Stable to many conditions, cleaved by fluoride ions. |

| Protection (Benzyl) | Benzyl Bromide (BnBr), NaH | Benzyl Ether | Robust protection, removed by hydrogenolysis. |

Conversion to Other Functionalities (e.g., Halides, Amines, Phosphorus Derivatives)

The hydroxymethyl group serves as a synthetic handle for introducing a variety of other important functional groups, significantly expanding the synthetic utility of the molecule.

Conversion to Halides: The alcohol can be readily converted to the corresponding halide, 2-(halomethyl)-5-bromo-3-methylthiophene. Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are standard methods for synthesizing the chloro- and bromomethyl derivatives, respectively. These resulting halides are potent electrophiles, valuable for subsequent nucleophilic substitution reactions. For instance, the synthesis of 2-bromo-5-(bromomethyl)thiophene (B1590285) can be achieved through the bromination of 2-methylthiophene using N-bromosuccinimide (NBS) in carbon tetrachloride. rsc.org

Conversion to Amines: Direct conversion of the alcohol to an amine can be accomplished through several methods. The Mitsunobu reaction is a powerful tool for this transformation, allowing for the conversion of primary and secondary alcohols to a variety of functional groups, including amines, with a clean inversion of stereochemistry. researchgate.netorganic-chemistry.orgresearchgate.net This reaction typically employs a phosphine, like triphenylphosphine (B44618), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), along with a nitrogen nucleophile like phthalimide (B116566) or an azide (B81097). organic-chemistry.org Subsequent hydrolysis (for the phthalimide) or reduction (for the azide) reveals the primary amine. organic-chemistry.orgacs.org Another pathway involves first converting the alcohol to a good leaving group (e.g., a tosylate or the aforementioned halide) followed by Sₙ2 displacement with an amine or an azide precursor.

Conversion to Phosphorus Derivatives: The hydroxymethyl group can also be transformed into phosphorus-containing functionalities. For example, reaction with triphenylphosphine in the presence of an acid can lead to the formation of a phosphonium (B103445) salt. These salts are precursors to phosphorus ylides, which are key reagents in the Wittig reaction for alkene synthesis. The synthesis of stable phosphorus ylides can be achieved through the reaction of triphenylphosphine with various reagents in the presence of proton sources. nih.gov

| Functional Group | Typical Reagents | Intermediate/Product | Synthetic Utility |

| Halides | SOCl₂, PBr₃ | 2-(Halomethyl)-5-bromo-3-methylthiophene | Electrophilic building blocks for Sₙ2 reactions. |

| Amines | PPh₃, DEAD, HN₃ (Mitsunobu) | 2-(Azidomethyl)-5-bromo-3-methylthiophene | Precursor to primary amines via reduction. |

| Amines | 1. TsCl, Pyridine2. NaNH₂ | 2-(Aminomethyl)-5-bromo-3-methylthiophene | Two-step conversion via a tosylate intermediate. |

| Phosphorus | PPh₃, HBr | (5-Bromo-3-methylthiophen-2-yl)methyl)triphenylphosphonium bromide | Precursor for Wittig reagents. |

Ring-Opening and Cycloaddition Reactions Involving the Thiophene Moiety

While the thiophene ring is aromatic and generally stable, it can participate in ring-opening and cycloaddition reactions under specific conditions, leading to significant structural transformations.

Ring-Opening Reactions: The most common ring-opening reaction for thiophenes is reductive desulfurization using Raney Nickel. acs.orgoup.comorganicreactions.org This reaction effectively removes the sulfur atom from the ring and saturates the carbon chain, converting the thiophene moiety into an alkyl chain. For (5-Bromo-3-methylthiophen-2-yl)methanol, this process would yield a substituted hexane (B92381) derivative, cleaving the C-S bonds and replacing them with C-H bonds. Other ring-opening reactions can be induced by strong nucleophiles like organolithium reagents, which can attack the sulfur atom, leading to cleavage of the thiophene ring. beilstein-journals.org

Cycloaddition Reactions: Due to its aromaticity, thiophene is a relatively poor diene in Diels-Alder reactions compared to less aromatic heterocycles like furan (B31954). nih.gov Cycloadditions typically require high temperatures, high pressures, or the use of highly reactive dienophiles. researchtrends.netresearchgate.net However, the reactivity can be enhanced by converting the thiophene to a thiophene S-oxide or S,S-dioxide. researchtrends.netutexas.edu Oxidation of the sulfur atom disrupts the aromaticity, making the resulting compound a more effective diene for [4+2] cycloaddition reactions. researchtrends.net These reactions provide a pathway to complex, bridged bicyclic structures which can be further manipulated. For example, the resulting sulfoxy-bridged cycloadducts can undergo elimination to form substituted arenes or be deoxygenated to yield thioether-bridged compounds. researchtrends.net

Elucidation of Reaction Mechanisms and Intermediates

Understanding the mechanisms of reactions involving (5-Bromo-3-methylthiophen-2-yl)methanol is key to controlling reaction outcomes and designing new synthetic pathways. This involves both kinetic studies and the proposal of detailed mechanistic steps for thiophene formation and functionalization.

Kinetic studies on thiophene derivatives provide insight into the factors governing their reactivity. For electrophilic aromatic substitution reactions, a central theme in thiophene chemistry, the rate is highly dependent on the nature of the electrophile and the substituents on the ring. Thiophene is generally more reactive than benzene in these reactions. numberanalytics.com

A kinetic study of the Vilsmeier-Haack formylation of various thiophene derivatives revealed that the reaction order depends on the substrate's reactivity. rsc.org For relatively unreactive substrates like thiophene and methylthiophenes, the reaction follows third-order kinetics (first-order in thiophene, dimethylformamide, and phosphorus oxychloride). This suggests that the rate-determining step is the attack of the electrophilic Vilsmeier reagent on the thiophene ring. In contrast, for highly reactive substrates, the reaction becomes second-order and independent of the thiophene concentration, indicating that the formation of the Vilsmeier reagent itself is the rate-determining step. rsc.org Studies on nucleophilic aromatic substitution (SₙAr) on substituted thiophenes have also been conducted, showing good correlation with Hammett's equation and highlighting the influence of substituents on reaction rates. nih.gov

Several fundamental reaction mechanisms are central to the synthesis and transformation of substituted thiophenes.

Gewald Aminothiophene Synthesis: This is a classic one-pot reaction for forming 2-aminothiophenes. The mechanism is believed to begin with a Knoevenagel condensation between a ketone/aldehyde and an α-cyanoester. wikipedia.org This is followed by the addition of elemental sulfur. Computational studies suggest the reaction proceeds via the opening of the sulfur ring to form polysulfide intermediates, which then undergo cyclization and aromatization to yield the final thiophene product. researchgate.net

Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto electron-rich aromatic rings like thiophene. The mechanism involves the formation of a chloroiminium ion, known as the Vilsmeier reagent, from a substituted amide (like DMF) and phosphorus oxychloride. wikipedia.orgorganic-chemistry.org This electrophilic reagent then attacks the thiophene ring, typically at the more nucleophilic α-position (C2 or C5), through an electrophilic aromatic substitution pathway. The resulting iminium ion is then hydrolyzed during workup to yield the aldehyde. wikipedia.org

Bromination with NBS: The bromination of thiophenes with N-bromosuccinimide (NBS) is a common method for introducing bromine atoms onto the ring. DFT investigations suggest that the mechanism proceeds via the formation of a bromonium ion intermediate, consistent with an electrophilic aromatic substitution pathway. researchgate.net The regioselectivity (favoring the α-positions) is a hallmark of this reaction.

Directed Ortho-Metalation (DoM): Functional groups capable of coordinating with organolithium reagents can direct deprotonation to their ortho position. For thiophenes, which are π-excessive heterocycles, lithiation is already highly favored at the C2 position. uwindsor.ca However, a directing group at C3, for example, can facilitate selective deprotonation at C2. The mechanism involves the coordination of the Lewis acidic lithium atom to a Lewis basic heteroatom on the directing group. wikipedia.orgbaranlab.org This pre-complexation step positions the alkyllithium base to abstract the sterically accessible ortho-proton, generating a highly useful ortho-lithiated intermediate that can be trapped with various electrophiles. wikipedia.org

Computational and Theoretical Chemistry Studies of 5 Bromo 3 Methylthiophen 2 Yl Methanol

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations offer a microscopic view of molecular systems, enabling the prediction of various properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic structure of molecules. By employing functionals such as B3LYP with a 6-311++G(d,p) basis set, the equilibrium geometry of (5-Bromo-3-methylthiophen-2-yl)methanol can be determined by finding the minimum energy conformation. These calculations yield precise information on bond lengths, bond angles, and dihedral angles, which define the three-dimensional arrangement of the atoms. The stability of the molecule is inferred from the optimized geometry, where a true energy minimum corresponds to a stable structure. For thiophene (B33073) derivatives, DFT calculations can accurately predict the planarity of the thiophene ring and the orientation of its substituents.

Table 1: Predicted Geometrical Parameters for (5-Bromo-3-methylthiophen-2-yl)methanol (Note: As specific literature with these calculations is unavailable, this table is a representative example of what such data would look like.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C2-C3 | 1.38 Å |

| C3-C4 | 1.43 Å | |

| C4-C5 | 1.37 Å | |

| C5-Br | 1.86 Å | |

| C2-CH₂OH | 1.51 Å | |

| C3-CH₃ | 1.50 Å | |

| Bond Angle | ∠C5-C4-C3 | 112.5° |

| ∠C4-C3-C2 | 111.8° | |

| ∠Br-C5-C4 | 125.0° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The spatial distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack. In thiophene derivatives, the HOMO is often distributed over the thiophene ring, while the LUMO's location can be influenced by electron-withdrawing substituents.

Table 2: Predicted Frontier Molecular Orbital Energies for (5-Bromo-3-methylthiophen-2-yl)methanol (Note: Representative data.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.50 |

| LUMO | -1.25 |

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The ESP map is plotted on the electron density surface, with colors indicating different potential values. Red regions signify negative electrostatic potential and are associated with electron-rich areas, which are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential. For (5-Bromo-3-methylthiophen-2-yl)methanol, the ESP map would likely show negative potential around the oxygen atom of the hydroxyl group and the sulfur atom of the thiophene ring, making them potential sites for electrophilic interaction.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity.

Electronic Chemical Potential (μ) : This descriptor indicates the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : This measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A harder molecule is less reactive.

Electrophilicity Index (ω) : This quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). A higher electrophilicity index indicates a stronger electrophile.

These descriptors are instrumental in comparing the reactivity of different molecules and understanding their chemical behavior.

Table 3: Predicted Global Reactivity Descriptors for (5-Bromo-3-methylthiophen-2-yl)methanol (Note: Representative data.)

| Descriptor | Symbol | Predicted Value (eV) |

|---|---|---|

| Electronic Chemical Potential | μ | -3.875 |

| Chemical Hardness | η | 2.625 |

Computational Spectroscopy for Structural Elucidation

Computational methods can also predict spectroscopic data, which aids in the interpretation of experimental spectra and the confirmation of molecular structures.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and spin-spin coupling constants, are highly valuable for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for predicting NMR spectra. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). These theoretical predictions can help in assigning the signals in an experimental NMR spectrum to specific atoms within the molecule. For (5-Bromo-3-methylthiophen-2-yl)methanol, calculations would predict the distinct chemical shifts for the protons on the thiophene ring, the methyl group, and the hydroxymethyl group, as well as the chemical shifts for the carbon atoms.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for (5-Bromo-3-methylthiophen-2-yl)methanol (Note: Representative data relative to TMS.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiophene-H | 7.10 | - |

| CH₂ (methanol) | 4.65 | 60.5 |

| CH₃ (methyl) | 2.20 | 14.8 |

| Thiophene-C2 | - | 142.0 |

| Thiophene-C3 | - | 138.5 |

| Thiophene-C4 | - | 128.0 |

Computational UV-Vis and IR Spectroscopic Analysis

Computational spectroscopy is a vital tool for interpreting and predicting the spectral properties of molecules. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are standard methods for calculating the vibrational (IR) and electronic (UV-Vis) spectra, respectively.

UV-Vis Spectral Analysis: The electronic absorption spectrum of (5-Bromo-3-methylthiophen-2-yl)methanol can be predicted using TD-DFT calculations, typically with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). These calculations yield information about the electronic transitions between molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For thiophene derivatives, the main absorption bands in the UV-Vis spectrum are generally attributed to π-π* transitions within the conjugated system of the thiophene ring. The substitution pattern, including the bromo, methyl, and hydroxymethyl groups, influences the energies of these orbitals and thus the absorption maxima (λmax). While specific data for (5-Bromo-3-methylthiophen-2-yl)methanol is not available, studies on similar bromothiophene derivatives show characteristic absorptions in the UV region. The calculated spectrum would provide theoretical λmax values and oscillator strengths, which correspond to the intensity of the absorption bands.

IR Spectroscopic Analysis: The theoretical infrared spectrum is obtained from frequency calculations using DFT. These calculations predict the vibrational modes of the molecule. For (5-Bromo-3-methylthiophen-2-yl)methanol, key vibrational modes would include the O-H stretching of the methanol (B129727) group, C-H stretching from the methyl group and thiophene ring, C-S stretching characteristic of the thiophene ring, and the C-Br stretching frequency. Comparing the computed frequencies (often scaled to correct for anharmonicity and basis set limitations) with experimental IR data helps in the precise assignment of spectral bands.

Table 1: Predicted Key IR Vibrational Frequencies for a Substituted Thiophene Methanol Derivative (Illustrative)

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

| O-H Stretch (Hydroxymethyl) | ~3500-3700 |

| C-H Stretch (Aromatic/Methyl) | ~2900-3100 |

| C=C Stretch (Thiophene Ring) | ~1400-1500 |

| C-O Stretch (Hydroxymethyl) | ~1000-1100 |

| C-S Stretch (Thiophene Ring) | ~600-700 |

| C-Br Stretch | ~500-600 |

Note: This table is illustrative and based on typical values for similar functionalized thiophenes. Actual values for (5-Bromo-3-methylthiophen-2-yl)methanol would require specific DFT calculations.

Conformational Analysis and Isomerism Studies

The presence of rotatable single bonds in (5-Bromo-3-methylthiophen-2-yl)methanol gives rise to different spatial arrangements or conformations. The two primary sources of conformational isomerism in this molecule are the rotation of the hydroxymethyl (-CH₂OH) group relative to the thiophene ring and the rotation of the methyl (-CH₃) group.

Computational methods, particularly DFT, are used to explore the potential energy surface (PES) associated with these rotations. By systematically changing the dihedral angle of the C(ring)-C(substituent) bond and calculating the energy at each step, a rotational energy profile can be generated. The minima on this profile correspond to stable conformers, while the maxima represent the transition states and provide the energy barriers for rotation.

For the hydroxymethyl group, different orientations of the O-H bond with respect to the thiophene ring (e.g., pointing towards or away from the sulfur atom or the methyl group) would result in distinct conformers with small energy differences. The rotational barrier of the methyl group in substituted thiophenes has been computationally and experimentally determined for various analogues, with typical barriers being in the range of a few kcal/mol. researchgate.netmdpi.com These low barriers indicate that at room temperature, the methyl group is likely to be freely rotating. The conformational preferences are governed by a delicate balance of steric hindrance and subtle electronic interactions, such as weak intramolecular hydrogen bonds or hyperconjugation effects.

Investigations into Non-Linear Optical (NLO) Properties

Organic molecules with extended π-conjugated systems and donor-acceptor groups are of significant interest for applications in non-linear optics (NLO). Functionalized thiophenes are a well-studied class of compounds in this regard. nih.govresearchgate.net The NLO response of a molecule is quantified by its hyperpolarizability (β).

Computational chemistry allows for the prediction of NLO properties through the calculation of polarizability (α) and first-order hyperpolarizability (β) using DFT methods. researchgate.net For (5-Bromo-3-methylthiophen-2-yl)methanol, the thiophene ring acts as a π-conjugated bridge. The bromo and hydroxymethyl groups can act as electron-withdrawing and electron-donating/withdrawing groups, respectively, creating a push-pull character that can enhance the NLO response.

Calculations would involve optimizing the molecular geometry and then computing the electronic response to an applied electric field. The magnitude of the calculated hyperpolarizability would indicate the potential of this molecule as a candidate for NLO materials. Studies on other thiophene derivatives have shown that strategic placement of donor and acceptor groups can lead to significant enhancement of the NLO properties. torvergata.itnih.gov

Table 2: Illustrative Calculated NLO Properties for a Push-Pull Thiophene Derivative

| Property | Symbol | Typical Calculated Value (a.u.) |

| Dipole Moment | μ | 2 - 5 D |

| Average Polarizability | <α> | 100 - 200 |

| First Hyperpolarizability | β_tot | 10³ - 10⁵ |

Note: These are representative values for organic NLO chromophores. Specific calculations are needed for (5-Bromo-3-methylthiophen-2-yl)methanol.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

Understanding how molecules pack in a crystal is crucial for predicting material properties. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystalline environment. nih.gov This method partitions the crystal space into regions associated with each molecule, and the surface enclosing this region is the Hirshfeld surface.

By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify specific intermolecular contacts. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii sum, highlighting significant interactions like hydrogen bonds or halogen bonds. The analysis also generates 2D fingerprint plots, which summarize the distribution of intermolecular contacts and provide quantitative percentages for each type of interaction.

For (5-Bromo-3-methylthiophen-2-yl)methanol, a Hirshfeld analysis would likely reveal a variety of intermolecular interactions. Based on studies of similar bromothiophene derivatives, the most significant contributions to the crystal packing are expected to be from H···H, C···H/H···C, and Br···H/H···Br contacts. researchgate.netnih.gov The presence of the hydroxymethyl group would also introduce O···H/H···O contacts, likely in the form of hydrogen bonds, which would play a significant role in stabilizing the crystal lattice. The bromine atom could participate in Br···S or Br···π interactions. Quantifying these interactions helps in understanding the supramolecular architecture and the forces governing the crystal's stability. nih.govnih.gov

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Representative Bromothiophene Derivative, (E)-1-(5-bromothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one researchgate.net

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | 26.7 |

| C···H / H···C | 26.3 |

| Br···H / H···Br | 12.6 |

| S···H / H···S | 11.2 |

| O···H / H···O | 9.8 |

| Br···C / C···Br | 4.2 |

| C···C | 2.9 |

| Br···Br | 2.7 |

Note: This data is for a closely related compound and serves to illustrate the typical interactions and their relative importance in the crystal packing of bromothiophenes.

Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Bromo 3 Methylthiophen 2 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Correlation Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (5-Bromo-3-methylthiophen-2-yl)methanol, providing detailed information about the hydrogen and carbon atomic framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. The aromatic proton on the thiophene (B33073) ring (H-4) would appear as a singlet, typically in the downfield region around δ 7.0-7.5 ppm. The methylene protons (-CH₂OH) adjacent to the thiophene ring and the hydroxyl group are expected to produce a singlet around δ 4.5-5.0 ppm. The methyl protons (-CH₃) attached to the thiophene ring would also yield a singlet, but in the more upfield region of δ 2.0-2.5 ppm. The hydroxyl proton (-OH) signal is often a broad singlet and its chemical shift can vary depending on solvent, concentration, and temperature.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. The spectrum for (5-Bromo-3-methylthiophen-2-yl)methanol would display six distinct signals. The carbon atoms of the thiophene ring are expected to resonate in the aromatic region (δ 110-150 ppm). The carbon bearing the bromine (C-5) would be shifted by the halogen's electronic effect. The carbons attached to the methyl (C-3) and hydroxymethyl (C-2) groups, along with the unsubstituted C-4, will have characteristic chemical shifts. The methylene carbon (-CH₂OH) signal is anticipated around δ 60-70 ppm, while the methyl carbon (-CH₃) signal would appear further upfield, typically between δ 15-25 ppm illinois.eduillinois.edupitt.edu.

2D Correlation Techniques: To unambiguously assign these signals, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would confirm the absence of ¹H-¹H spin-spin coupling, as all proton signals are expected to be singlets.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the methylene carbon to its corresponding protons and the aromatic C-4 to its proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning the quaternary carbons (C-2, C-3, C-5) by observing their correlations with the methyl, methylene, and ring protons mdpi.com.

Table 1: Predicted NMR Chemical Shifts for (5-Bromo-3-methylthiophen-2-yl)methanol

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Thiophene-H (H-4) | 7.0 - 7.5 | Singlet |

| ¹H | -CH₂OH | 4.5 - 5.0 | Singlet |

| ¹H | -CH₃ | 2.0 - 2.5 | Singlet |

| ¹³C | C-Br (C-5) | ~115 | Singlet |

| ¹³C | C-H (C-4) | ~125 | Singlet |

| ¹³C | C-CH₃ (C-3) | ~135 | Singlet |

| ¹³C | C-CH₂OH (C-2) | ~145 | Singlet |

| ¹³C | -CH₂OH | 60 - 70 | Singlet |

| ¹³C | -CH₃ | 15 - 25 | Singlet |

Mass Spectrometry (High-Resolution Mass Spectrometry, Gas Chromatography-Mass Spectrometry, Electrospray Ionization-Mass Spectrometry, Liquid Chromatography-Mass Spectrometry/Mass Spectrometry)

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of the compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the exact elemental formula (C₆H₇BrOS). A key feature in the mass spectrum of (5-Bromo-3-methylthiophen-2-yl)methanol is the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the spectrum will exhibit two peaks of nearly equal intensity separated by two mass units (m/z), which is a definitive indicator of the presence of a single bromine atom in the molecule wpmucdn.com.

Fragmentation Pattern: Under electron ionization (EI), the molecular ion is unstable and breaks apart into smaller, characteristic fragments. Common fragmentation pathways for this molecule would include:

α-cleavage: Loss of a hydrogen radical from the hydroxymethyl group.

Loss of the hydroxyl radical (•OH), resulting in an [M-17]⁺ peak.

Loss of the entire hydroxymethyl group (•CH₂OH), leading to an [M-31]⁺ peak, which would form a stable brominated methylthiophene cation youtube.com.

Loss of the bromine atom (•Br), resulting in an [M-79/81]⁺ peak libretexts.orglibretexts.orgyoutube.com.

Hyphenated Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. It separates the compound from a mixture before it enters the mass spectrometer, providing both retention time and mass spectral data for identification researchgate.netnih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: For less volatile derivatives or for analysis in complex matrices, LC-MS is the method of choice. It separates compounds in the liquid phase before ionization, typically using soft ionization techniques like Electrospray Ionization (ESI). Tandem mass spectrometry (MS/MS) can be used to further fragment specific ions to obtain more detailed structural information.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

For (5-Bromo-3-methylthiophen-2-yl)methanol, the IR spectrum would show several characteristic absorption bands:

O-H Stretch: A strong and broad absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl (-OH) group, with the broadening resulting from intermolecular hydrogen bonding globalresearchonline.net.

C-H Stretch: Absorptions around 3100 cm⁻¹ are attributed to the aromatic C-H stretch of the thiophene ring. The aliphatic C-H stretching vibrations from the methyl (-CH₃) and methylene (-CH₂OH) groups are expected in the 3000-2850 cm⁻¹ region nii.ac.jp.

Thiophene Ring Vibrations: C=C stretching vibrations within the thiophene ring typically appear in the 1500-1400 cm⁻¹ region.

C-O Stretch: A strong band corresponding to the C-O stretching of the primary alcohol is expected to appear in the 1260-1050 cm⁻¹ range researchgate.net.

Table 2: Characteristic IR Absorption Bands for (5-Bromo-3-methylthiophen-2-yl)methanol

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad |

| Thiophene Ring | C-H Stretch | ~3100 | Medium |

| Alkyl (-CH₃, -CH₂) | C-H Stretch | 3000 - 2850 | Medium |

| Thiophene Ring | C=C Stretch | 1500 - 1400 | Medium-Weak |

| Alcohol (-CH₂OH) | C-O Stretch | 1260 - 1050 | Strong |

X-ray Diffraction Techniques (Single Crystal X-ray Diffraction for Absolute Structure and Crystal Packing)

Single Crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the absolute three-dimensional structure of a crystalline solid mdpi.com. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise positions of each atom in the molecule and the arrangement of molecules within the crystal lattice.

For (5-Bromo-3-methylthiophen-2-yl)methanol, an SCXRD analysis would provide:

Unambiguous Structure Confirmation: It would confirm the substitution pattern on the thiophene ring and the connectivity of all atoms.

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles would be determined.

Crystal Packing and Intermolecular Interactions: The analysis would reveal how molecules are arranged in the solid state. This is particularly insightful for this compound, as the hydroxyl group can act as a hydrogen bond donor and acceptor, potentially forming hydrogen-bonded networks. Furthermore, the bromine atom can participate in halogen bonding, another important intermolecular interaction that can influence the crystal packing rsc.orggrowingscience.comnih.govresearchgate.net.

While specific data for the title compound is not available, analysis of similar brominated thiophene structures reveals common crystal systems like monoclinic or orthorhombic rsc.orgresearchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals nii.ac.jp. The substituted thiophene ring in (5-Bromo-3-methylthiophen-2-yl)methanol acts as a chromophore, the part of the molecule responsible for light absorption.

The UV-Vis spectrum of this compound is expected to show absorption maxima (λ_max) in the ultraviolet region, likely between 240 and 280 nm. These absorptions are primarily due to π → π* electronic transitions within the conjugated π-system of the thiophene ring nih.govjchps.com. The positions and intensities of these absorption bands are influenced by the substituents on the ring. The bromo, methyl, and hydroxymethyl groups can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) compared to unsubstituted thiophene globalresearchonline.netbiointerfaceresearch.comoptica.orgresearchgate.net. The polarity of the solvent can also affect the λ_max, a phenomenon known as solvatochromism.

Elemental Analysis (Carbon, Hydrogen, Nitrogen, Sulfur, Halogen Content)

Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. For a pure sample of (5-Bromo-3-methylthiophen-2-yl)methanol (C₆H₇BrOS), the experimentally determined percentages of carbon, hydrogen, bromine, and sulfur should match the theoretical values calculated from its molecular formula ucalgary.cama.edu. This analysis serves as a crucial check of purity and confirms the empirical formula of the synthesized compound man.ac.ukdavidson.eduillinois.edu.

Table 3: Theoretical Elemental Composition of (5-Bromo-3-methylthiophen-2-yl)methanol (C₆H₇BrOS)

| Element | Symbol | Atomic Mass | Molar Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 72.066 | 34.79 |

| Hydrogen | H | 1.008 | 7.056 | 3.41 |

| Bromine | Br | 79.904 | 79.904 | 38.59 |

| Oxygen | O | 15.999 | 15.999 | 7.73 |

| Sulfur | S | 32.06 | 32.06 | 15.48 |

| Total | 207.085 | 100.00 |

Chromatographic Purity and Separation Techniques (High-Performance Liquid Chromatography, Thin Layer Chromatography)

Chromatographic techniques are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for the separation, identification, and quantification of compounds. For a molecule with the polarity of (5-Bromo-3-methylthiophen-2-yl)methanol, a reverse-phase HPLC method would be most suitable. In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile and water or methanol (B129727) and water). The compound's purity is determined by the presence of a single major peak in the chromatogram, and its area can be used for quantification. A UV detector is typically used, set to a wavelength where the thiophene chromophore absorbs strongly mdpi.com.

Thin Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction and to quickly assess the purity of a sample nih.gov. A small spot of the sample is applied to a silica gel plate (stationary phase), which is then developed in a suitable solvent system (mobile phase). The separation is based on differential partitioning between the stationary and mobile phases. The compound is visualized (e.g., under a UV lamp), and its retention factor (R_f) is calculated. A pure compound should ideally appear as a single spot on the TLC plate.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for the study of chemical species that have one or more unpaired electrons. Such paramagnetic species are often transient intermediates in chemical reactions. For a molecule like (5-Bromo-3-methylthiophen-2-yl)methanol, radical species can be generated through various processes, including oxidation, reduction, or homolytic bond cleavage induced by radiation or chemical initiators. The resulting radicals, whether centered on the thiophene ring (a radical cation) or on the hydroxymethyl substituent, can be characterized by ESR spectroscopy, providing detailed information about their electronic structure and environment.

The ESR spectrum of a radical species is characterized by its g-value, hyperfine coupling constants, and line shape. The g-value is a dimensionless parameter that is characteristic of the radical's electronic environment. For organic radicals, g-values are typically close to that of a free electron (approximately 2.0023). However, the presence of heteroatoms with significant spin-orbit coupling, such as sulfur and bromine, can lead to deviations from this value, providing valuable structural information.

Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei with non-zero nuclear spin (e.g., ¹H, ¹³C, ⁷⁹Br, ⁸¹Br). This interaction splits the ESR signal into a multiplet pattern, with the number of lines and their spacing (the hyperfine coupling constant, a) revealing the number and type of interacting nuclei and the extent of the unpaired electron's delocalization.

While direct experimental ESR studies on radical species of (5-Bromo-3-methylthiophen-2-yl)methanol are not extensively reported in the literature, valuable insights can be gained from the analysis of structurally related thiophene radicals.

Thiophene-Centered Radical Cation of (5-Bromo-3-methylthiophen-2-yl)methanol

One-electron oxidation of (5-Bromo-3-methylthiophen-2-yl)methanol would lead to the formation of a radical cation, with the unpaired electron delocalized over the π-system of the thiophene ring. The ESR parameters for such a species can be predicted based on studies of similar substituted thiophene radical cations.

Research on the radical cations of 2-methylthiophene (B1210033) and 3-methylthiophene provides a basis for estimating the hyperfine coupling constants in the radical cation of (5-Bromo-3-methylthiophen-2-yl)methanol. In these systems, the unpaired electron resides primarily in a π-orbital, leading to significant hyperfine coupling with the methyl protons and the protons directly attached to the thiophene ring.

The g-value for the radical cation of (5-Bromo-3-methylthiophen-2-yl)methanol is expected to be slightly higher than that of a free electron, influenced by the sulfur and bromine atoms. The hyperfine structure of the ESR spectrum would be complex, with contributions from the methyl protons, the remaining ring proton, the methylene protons of the hydroxymethyl group, and the bromine nucleus.

Both ⁷⁹Br and ⁸¹Br isotopes have a nuclear spin of I = 3/2, and their natural abundances are similar (50.69% and 49.31%, respectively). This would result in two overlapping quartets for the bromine hyperfine coupling, further complicating the spectrum. The magnitude of the bromine hyperfine coupling constant is sensitive to the spin density at the carbon atom to which it is attached.

The following table presents plausible ESR parameters for the hypothetical radical cation of (5-Bromo-3-methylthiophen-2-yl)methanol, based on data from analogous compounds.

| Parameter | Interacting Nuclei | Predicted Value | Basis for Prediction |

|---|---|---|---|

| g-value | - | ~2.003 - 2.005 | Typical range for sulfur-containing organic radicals. |

| Hyperfine Coupling Constant (a) | 3-CH₃ protons | 1.0 - 1.5 mT | Based on experimental data for 3-methylthiophene radical cation. |

| 4-H proton | 0.1 - 0.5 mT | Based on experimental data for substituted thiophene radical cations. | |

| 2-CH₂OH protons | 0.05 - 0.2 mT | Estimated based on the expected small spin density at this position and typical β-proton couplings. | |

| ⁷⁹Br | 0.8 - 1.2 mT | Estimated based on typical values for bromine attached to aromatic radicals, considering the spin density distribution in the thiophene ring. | |

| ⁸¹Br | 0.9 - 1.3 mT |

Hydroxymethyl-Centered Radical of (5-Bromo-3-methylthiophen-2-yl)methanol

An alternative radical species could be formed by the abstraction of a hydrogen atom from the hydroxymethyl group, resulting in a (5-Bromo-3-methylthiophen-2-yl)ċhanol radical. In this case, the unpaired electron would be primarily localized on the carbon atom of the hydroxymethyl group.

The ESR spectrum of this radical would be significantly different from that of the radical cation. The g-value would be closer to the free-electron value, as the unpaired electron is further removed from the sulfur and bromine atoms. The most significant hyperfine coupling would be with the remaining proton on the hydroxymethyl carbon (the α-proton), which is expected to be large. Smaller couplings would be expected from the hydroxyl proton and the nuclei of the thiophene ring.

The following table outlines the predicted ESR parameters for this hydroxymethyl-centered radical.